molecular formula C16H25NO B12798201 n,n,4-Tri(propan-2-yl)benzamide CAS No. 20308-37-6

n,n,4-Tri(propan-2-yl)benzamide

Katalognummer: B12798201
CAS-Nummer: 20308-37-6
Molekulargewicht: 247.38 g/mol
InChI-Schlüssel: ZPSZQOJQFQECCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 20077 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of NSC 20077 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial production methods for NSC 20077 may involve scaling up these laboratory procedures, ensuring that the reactions are efficient and cost-effective on a larger scale.

Analyse Chemischer Reaktionen

NSC 20077 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: NSC 20077 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

NSC 20077 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.

    Medicine: NSC 20077 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of NSC 20077 involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, affecting various biological pathways. The exact pathways and targets depend on the specific application and context of the compound’s use.

Vergleich Mit ähnlichen Verbindungen

NSC 20077 can be compared with other similar compounds to highlight its uniqueness:

    NSC 125973: This compound shares some structural similarities with NSC 20077 but differs in its specific functional groups and reactivity.

    NSC 181339-01: Another related compound, known for its distinct chemical properties and applications.

The unique properties of NSC 20077, such as its specific reactivity and interactions, make it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

20308-37-6

Molekularformel

C16H25NO

Molekulargewicht

247.38 g/mol

IUPAC-Name

N,N,4-tri(propan-2-yl)benzamide

InChI

InChI=1S/C16H25NO/c1-11(2)14-7-9-15(10-8-14)16(18)17(12(3)4)13(5)6/h7-13H,1-6H3

InChI-Schlüssel

ZPSZQOJQFQECCA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.